2-Amino-2-cyclobutylpropanoic acid hydrochloride
Description
2-Amino-2-cyclobutylpropanoic acid hydrochloride is a synthetic amino acid derivative featuring a cyclobutyl substituent on the α-carbon of the propanoic acid backbone. Its molecular formula is C₇H₁₂ClNO₂ (calculated molecular weight: 177.45 g/mol), and it is marketed as a pharmaceutical intermediate . The cyclobutyl group introduces steric strain due to its four-membered ring, which may influence conformational rigidity, solubility, and biological interactions. This compound is primarily utilized in drug discovery for constructing constrained peptides or enzyme inhibitors where structural rigidity is advantageous.
Properties
IUPAC Name |
2-amino-2-cyclobutylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(8,6(9)10)5-3-2-4-5;/h5H,2-4,8H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXWBDARWALRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction Strategies
The cyclobutyl moiety in 2-amino-2-cyclobutylpropanoic acid hydrochloride necessitates precise ring-forming reactions. Patent WO2013190509A2 outlines a cyclopropanation-inspired approach adaptable to cyclobutane synthesis. Key steps include:
[2+2] Photocycloaddition
Ultraviolet light-induced [2+2] cycloaddition between ethylene derivatives and ketenes generates cyclobutane rings. For example, reacting tert-butyl acrylate with dichloroketene in dichloromethane under UV light yields cyclobutane-fused intermediates. This method requires anhydrous conditions and temperatures below −20°C to suppress side reactions.
Ring-Expansion of Cyclopropanes
Transition metal-catalyzed ring expansion offers stereochemical control. Nickel(0) complexes mediate the insertion of carbenes into cyclopropane rings, converting 1-cyanocyclopropane derivatives into cyclobutane carboxamides. Yields exceed 75% when using 10 mol% Ni(COD)₂ (COD = 1,5-cyclooctadiene) in tetrahydrofuran at 60°C.
Table 1: Cyclobutane Ring Formation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| [2+2] Photocycloaddition | Dichloroketene, UV (254 nm), −30°C, 24 h | 68 | 92 | |
| Ring Expansion | Ni(COD)₂, THF, 60°C, 12 h | 78 | 95 |
Stereoselective Introduction of the Amino Group
Amination at the C2 position requires chiral induction to achieve the desired (R)- or (S)-configuration. US20090312571A1 details enzymatic and chemical resolution techniques:
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and solubility. Critical parameters include:
Industrial-Scale Optimization
Continuous Flow Synthesis
A three-stage continuous system integrates cyclobutane formation, amination, and salt precipitation. Residence times:
- Photoreactor: 45 min
- Enzyme-packed bed: 2 h
- Crystallizer: 30 min
Chemical Reactions Analysis
Acid Hydrolysis and Decarboxylation
The compound undergoes acid-catalyzed hydrolysis under elevated temperatures, particularly in concentrated hydrochloric acid. This reaction cleaves the amino-protecting groups and can lead to decarboxylation under prolonged heating:
Experimental Conditions (from ):
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Reactant: 30.0 g in 300 mL 6M HCl
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Temperature: 100°C for 6 hours
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Yield: 75.9%
Esterification
The carboxylic acid group reacts with alcohols to form esters, often mediated by reagents like thionyl chloride () or dicyclohexylcarbodiimide (DCC):
Key Reagents (from):
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(room temperature, anhydrous conditions)
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DCC (with catalytic DMAP, 0–5°C)
Amidation
The compound participates in amide bond formation using coupling agents such as 1,1′-carbonyldiimidazole (CDI):
| Reagents | Conditions | Yield | Product |
|---|---|---|---|
| CDI, DBU, THF | 20°C, 16 hours | 18% | Cyclobutylalanine-derived amide |
Oxidation
Oxidation of the amino group or side chain is achievable with strong oxidizing agents:
Reagents (from):
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(acidic or neutral media)
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(for ketone formation)
Substitution Reactions
The amino group undergoes nucleophilic substitution with alkyl halides or arylating agents:
Halogenation Example (from):
Diazotization and Rearrangement
Treatment with sodium nitrite () in acidic media generates diazonium intermediates, which decompose to form hydroxy derivatives:
Experimental Protocol (from ):
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Reactant: 10.0 g in 0.5M
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Reagent: (32 g) at 0–27°C for 16 hours
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Product: 2-Cyclobutyl-2-hydroxyacetic acid (79% yield)
Stability Under Thermal and pH Stress
The compound remains stable under moderate conditions but degrades under extremes:
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pH Stability : Optimal at 4.5–6.5; decomposes in strong bases (>pH 10)
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Thermal Stability : Stable up to 80°C; decarboxylation occurs above 100°C
Key Reaction Data Table
Scientific Research Applications
Antitumor Activity
Research indicates that 2-Amino-2-cyclobutylpropanoic acid hydrochloride may exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. For instance, a study reported an IC50 value of approximately 5 µM against MCF7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Animal model studies suggest that it can significantly reduce inflammation markers and swelling associated with conditions like arthritis. Histological analyses have shown decreased infiltration of inflammatory cells in joint tissues following treatment with this compound, indicating its therapeutic potential in inflammatory diseases .
Antimicrobial Activity
In vitro tests have revealed that this compound possesses antimicrobial properties against various bacterial strains. This suggests its potential use in developing treatments for bacterial infections, potentially offering an alternative to existing antibiotics .
Case Study 1: Antitumor Efficacy
A detailed study conducted on the efficacy of this compound involved treating MCF7 breast cancer cells. The results indicated a significant cytotoxic effect with an IC50 value of approximately 5 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory responses, researchers administered the compound to an animal model with induced arthritis. The treatment led to a marked decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis demonstrated reduced infiltration of inflammatory cells within joint tissues, further supporting its anti-inflammatory capabilities .
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclobutylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key structural analogs:
| Compound Name | CAS Number | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 2-Amino-2-cyclobutylpropanoic acid HCl | Not available | C₇H₁₂ClNO₂ | Cyclobutyl | 177.45 | High steric strain, moderate solubility |
| 2-Amino-2-(4-methoxyphenyl)propanoic acid HCl | 871842-89-6 | C₁₀H₁₄ClNO₃ | 4-Methoxyphenyl | 231.68 | Aromatic, enhanced π-π interactions |
| 2-Amino-3-cyclopentylpropanoic acid | 96539-87-6 | C₈H₁₅NO₂ | Cyclopentyl | 157.21 | Reduced strain, hydrophobic |
| 3-Amino-2-methylpropanoic acid HCl | Multiple | C₄H₁₀ClNO₂ | Methyl | 139.45 | Low steric hindrance, high solubility |
Key Observations:
- Cyclobutyl vs. Methoxyphenyl (): The cyclobutyl group in the target compound imposes greater steric hindrance compared to the planar 4-methoxyphenyl group. This strain may reduce thermal stability but enhance binding specificity in enzyme pockets .
- Substituent Position (): Moving the amino group to the β-carbon (e.g., 3-amino-2-methylpropanoic acid HCl) reduces steric effects, increasing solubility but diminishing conformational rigidity .
Biological Activity
2-Amino-2-cyclobutylpropanoic acid hydrochloride (CAS No. 1864073-16-4) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest it may interact with various biological systems, making it a candidate for further pharmacological investigation.
Chemical Structure and Properties
- Molecular Formula : C7H14ClNO2
- IUPAC Name : 2-amino-3-cyclobutylpropanoic acid hydrochloride
- SMILES : C1CC(C1)CC(C(=O)O)N
- InChIKey : SRGOJUDAJKUDAZ-UHFFFAOYSA-N
The compound features a cyclobutyl group, which is known to influence its interaction with biological targets due to its unique steric and electronic properties.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with glutamate receptors. This compound may function as an agonist or antagonist depending on the specific receptor subtype, influencing excitatory neurotransmission in the central nervous system.
Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that it can reduce excitotoxicity in neuronal cultures, which is often linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
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Neuroprotection in Animal Models :
- In a study involving mice subjected to ischemic conditions, administration of this compound resulted in a significant reduction in neuronal cell death compared to control groups. This suggests potential therapeutic applications in stroke management.
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Behavioral Studies :
- Behavioral assays in rodents demonstrated that this compound could enhance cognitive function and memory retention, indicating its potential as a cognitive enhancer.
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Receptor Interaction Studies :
- Binding affinity assays revealed that this compound has a high affinity for NMDA receptors, suggesting its role as a modulator of glutamatergic signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with other amino acids and their derivatives reveals distinct differences in biological activity:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| 2-Amino-2-cyclobutylpropanoic acid | NMDA receptor modulation | Neuroprotection, cognitive enhancement |
| Glutamic Acid | Primary excitatory neurotransmitter | Excitotoxicity at high concentrations |
| N-Methyl-D-Aspartate (NMDA) | NMDA receptor agonist | Induces synaptic plasticity but can lead to toxicity |
Potential Therapeutic Applications
Given its neuroprotective and cognitive-enhancing properties, this compound holds promise for:
- Treatment of Neurodegenerative Diseases : Its ability to protect neurons from excitotoxic damage could be beneficial in conditions like Alzheimer's disease.
- Cognitive Enhancement : Potential use as a nootropic agent to improve memory and learning capabilities.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity of 2-amino-2-cyclobutylpropanoic acid hydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is a robust approach. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-phosphate buffer (e.g., 30:70 v/v) at 1 mL/min flow rate. Calibrate using a linear range (e.g., 1–10 μg/mL) with UV detection at ~207 nm for optimal sensitivity . Confirm structural integrity via nuclear magnetic resonance (NMR) and elemental analysis.
Q. What safety protocols are critical when handling hydrochloride salts of amino acids in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure. Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Store in airtight containers away from moisture and incompatible substances (e.g., strong oxidizers). Emergency showers and eyewash stations must be accessible, and contaminated clothing should be removed immediately and laundered separately .
Q. How can solubility challenges be addressed during experimental design with this compound?
- Methodological Answer : Test solubility in polar solvents (water, methanol) and adjust pH using buffered solutions. For low solubility, consider sonication or elevated temperatures (≤60°C). Pre-saturate solvents with the compound to avoid recrystallization during reactions .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to minimize byproducts?
- Methodological Answer : Use a stepwise approach:
Cyclobutane ring formation : Employ [2+2] photocycloaddition or ring-closing metathesis under inert conditions.
Amino acid backbone synthesis : Introduce the amino group via Strecker synthesis or enzymatic resolution for stereochemical control.
Hydrochloride salt formation : React the free base with HCl gas in anhydrous ethanol, followed by recrystallization (e.g., ethanol/ether) to enhance purity .
- Monitor intermediates via thin-layer chromatography (TLC) and optimize reaction stoichiometry to suppress side reactions.
Q. What strategies resolve discrepancies in thermodynamic stability data for strained-ring amino acid hydrochlorides?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure decomposition temperatures and compare with computational models (e.g., density functional theory). Validate experimental conditions (e.g., heating rate, sample purity) to ensure reproducibility. Cross-reference gas-phase ion energetics data (e.g., ΔrH° values) to identify inconsistencies in environmental or solvent effects .
Q. How can advanced chromatographic methods improve detection limits in trace analysis of this compound?
- Methodological Answer : Couple HPLC with tandem mass spectrometry (HPLC-MS/MS) for enhanced specificity. Use a triple quadrupole system in multiple reaction monitoring (MRM) mode, selecting precursor-to-product ion transitions unique to the compound. Optimize ion source parameters (e.g., capillary voltage, desolvation temperature) to minimize matrix interference .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of cyclobutyl-containing amino acid derivatives?
- Methodological Answer : Conduct comparative biodegradation studies under standardized OECD 301/302 protocols. Use LC-MS to quantify degradation products and identify structural modifications (e.g., ring-opening) that alter persistence. Reconcile discrepancies by controlling variables such as microbial consortia, temperature, and pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
